4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a furan ring, a piperidine ring, and a pyridine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with 1,6-dimethylpyridin-2(1H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of automated systems to monitor temperature, pressure, and reaction time would be essential to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-((1-(furan-2-hydroxyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(benzyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-3(1H)-one
Uniqueness
4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-(furan-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-10-14(11-16(20)18(12)2)23-13-5-7-19(8-6-13)17(21)15-4-3-9-22-15/h3-4,9-11,13H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLPZQZQZDGDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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